4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol;trihydrochloride
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Overview
Description
“4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol;trihydrochloride” is a chemical compound with the CAS Number: 2309474-62-0 . It has a molecular weight of 296.67 . The IUPAC name for this compound is 4-amino-2-(4-methylpiperazin-1-yl)butan-1-ol trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3O.3ClH/c1-11-4-6-12(7-5-11)9(8-13)2-3-10;;;/h9,13H,2-8,10H2,1H3;3*1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes Treatment
A novel series of beta-amino amides, including compounds related to "4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol; trihydrochloride," were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. These compounds showed potent DPP-IV inhibitory activity, excellent selectivity, good oral bioavailability, and efficacy in animal models of type 2 diabetes (Kim et al., 2005).
Central Nervous System Receptor Affinity
A novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine led to compounds with promising interaction with σ1-receptors, indicating potential applications in targeting central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
Histamine H4 Receptor Ligands for Anti-inflammatory and Antinociceptive Applications
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R). Optimization of these compounds led to analogs with potent in vitro activity and efficacy as anti-inflammatory agents in an animal model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Key Precursors for Medicinal Drugs
Methods for synthesizing key intermediates in drug synthesis, such as "1-Amino-4-methylpiperazine," have been developed, indicating the role of similar compounds in the preparation of medicinal drugs (Kushakova et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-(4-methylpiperazin-1-yl)butan-1-ol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.3ClH/c1-11-4-6-12(7-5-11)9(8-13)2-3-10;;;/h9,13H,2-8,10H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTXMKZLTQLOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CCN)CO.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309474-62-0 |
Source
|
Record name | 4-amino-2-(4-methylpiperazin-1-yl)butan-1-ol trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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